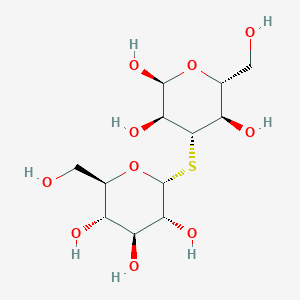

3-S-Glucopyranosyl-3-thioglucose

Description

Significance of Sulfur-Containing Carbohydrates in Biological Systems and Chemical Synthesis

The replacement of an oxygen atom with sulfur in a carbohydrate molecule can lead to profound changes in its chemical and biological properties. Sulfur's larger atomic radius, lower electronegativity, and ability to participate in different types of bonding compared to oxygen introduce unique structural and reactive characteristics. thieme-connect.com These altered properties make sulfur-containing carbohydrates valuable tools in various scientific disciplines.

In biological systems, thiosugars and their derivatives can act as inhibitors of carbohydrate-processing enzymes, such as glycosidases, by mimicking the natural substrate while being more resistant to enzymatic cleavage. acs.org This has significant implications for the development of therapeutic agents. Furthermore, the presence of sulfur can enhance the stability of the glycosidic bond, making these compounds useful probes for studying carbohydrate-protein interactions. acs.org

From a synthetic chemistry perspective, the sulfur atom in thioglycosides provides a versatile handle for further chemical modifications. The synthesis of these compounds, often from readily available starting materials like per-acetylated sugars, has been a subject of extensive research. rsc.orgnsf.gov

Historical Context of Thioglucoside Research in Academic Literature

The study of thioglucosides dates back over a century, with early research focusing on their fundamental synthesis and reactivity. Over the decades, the field has evolved significantly, driven by advancements in synthetic methodologies and a deeper understanding of the biological roles of carbohydrates. The development of new reagents and catalytic systems has enabled more efficient and stereoselective synthesis of a wide array of thioglycosides. rsc.orgnsf.gov More recently, the focus has shifted towards the synthesis of complex thiodisaccharides and their application as building blocks for creating novel glycomimetics and therapeutic agents. acs.orgnih.gov

Overview of 3-S-Glucopyranosyl-3-thioglucose within the Thioglucoside Class

This compound is a thiodisaccharide where two glucose units are linked via a sulfur atom at the 3-position of both sugar rings. This structure is distinct from the more commonly studied 1-thioglycosides, where the sulfur linkage is at the anomeric carbon. The specific placement of the thioether linkage at the C3 position suggests a unique molecular architecture that could lead to interesting and potentially useful properties. However, as of this review, there is no specific literature detailing the synthesis, characterization, or application of this compound.

Properties

CAS No. |

159495-64-4 |

|---|---|

Molecular Formula |

C11H22N2O2 |

Molecular Weight |

358.36 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,3,5-triol |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11+,12-/m1/s1 |

InChI Key |

XRTVCRDMGYFFNB-NMCXEIBESA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |

Synonyms |

3-S-(alpha-D-glucopyranosyl)-3-thio-D-glucose 3-S-glucopyranosyl-3-thioglucose thionigerose thionigerose, (beta-D-gluco)-isome |

Origin of Product |

United States |

Synthetic Methodologies for 3 S Glucopyranosyl 3 Thioglucose

Chemoenzymatic Synthesis Approaches for Thioglucosides

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical reactions, offering an attractive alternative to purely chemical synthesis. However, the application of enzymes to the formation of thioglycosidic bonds is less developed compared to their O-glycoside counterparts.

Glycosyltransferase-Mediated Thioglycosylation Reactions

Glycosyltransferases are enzymes that naturally catalyze the formation of glycosidic bonds. While highly efficient for O-glycosylation, their use in forming S-linked oligosaccharides is not as common. nih.gov The direct enzymatic synthesis of thioglycosides using natural glycosyltransferases or engineered glycosynthases is a challenging area of research, with limited examples reported in the literature. nih.gov The substrate specificity of these enzymes often precludes the efficient transfer of a sugar moiety to a thiol acceptor.

Enzymatic Derivatization Strategies for Sulfur Analogues

An alternative chemoenzymatic approach involves the use of enzymes to modify existing sulfur-containing carbohydrate precursors. For instance, lipases can be used to acylate sugars in non-aqueous media to produce sugar fatty acid esters. mdpi.com This strategy could potentially be adapted to modify a pre-formed 3-thioglucose derivative. Another approach involves the synthesis of sulfur-substituted analogues of oligo- or polysaccharides, designed as stable substrates or inhibitors for specific enzymes. For example, a sulfur-substituted analogue of trigalacturonic acid was synthesized and shown to form a stable complex with endo-polygalacturonase. nih.gov Such strategies highlight the potential of enzymatic methods in the broader context of synthesizing functionalized sulfur-containing carbohydrates.

Chemical Synthesis Pathways and Strategies

Chemical synthesis remains the most established and versatile approach for constructing thioglycosides like 3-S-Glucopyranosyl-3-thioglucose. These methods often require careful planning of protecting group strategies and stereoselective glycosylation reactions.

Anomeric S-Glycosylation Techniques

The formation of the thioglycosidic bond is a critical step in the synthesis of this compound. This is typically achieved by coupling a glycosyl donor with a thiol acceptor. nih.gov A variety of methods have been developed for this purpose:

Lewis Acid-Mediated Thioglycosylation: This is a common method that involves the use of Lewis acids like TMSOTf, BF3•Et2O, ZrCl4, or SnCl4 to activate a per-acetylated sugar donor for reaction with a thiol. rsc.org

Triflic Acid-Mediated Synthesis: An efficient synthesis of thioglycosides from per-acetates can be achieved using triflic acid (TfOH) as a promoter. This method often features high reaction rates and yields, sometimes with sub-stoichiometric amounts of the acid. rsc.org

Protecting-Group-Free S-Glycosylation: To avoid the tedious steps of protection and deprotection, methods for S-glycosylation in water without protecting groups have been developed. One such method uses glycosyl fluoride (B91410) donors and thiol acceptors with Ca(OH)₂ as a promoter, offering an environmentally friendly alternative. nih.gov

Transition Metal-Mediated Glycosylation: The use of transition metals to activate thioglycoside donors is a growing area of research, aiming to overcome the need for toxic and excess activators. nih.govumsl.edu

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the anomeric center is a significant challenge in glycosylation chemistry. scholaris.ca The desired stereochemical outcome is influenced by several factors, including the nature of the protecting groups, the glycosyl donor, the acceptor, and the reaction conditions.

For the synthesis of a β-thioglycoside, neighboring group participation from a protecting group at the C-2 position of the glycosyl donor is a widely used strategy. researchgate.net However, achieving complete stereoselectivity can be difficult, and mixtures of α and β anomers are often obtained. scholaris.caresearchgate.net The stereoselectivity of glycosylation can also be temperature-dependent. researchgate.net

In a synthesis of a 3-thiomannoside derivative, a xanthate-thiocarbonate exchange under acidic conditions was the key step for creating the new C-S bond, with the stereochemistry being defined by the starting material's configuration. researchgate.net

Protecting Group Strategies in Thioglucoside Synthesis

The use of protecting groups is fundamental in carbohydrate chemistry to mask reactive functional groups and to influence the stereochemical outcome of reactions. scholaris.caresearchgate.net The choice of protecting groups is critical for the successful synthesis of complex molecules like this compound.

Electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), can "disarm" a glycosyl donor, making it less reactive. Conversely, electron-donating groups like benzyl (B1604629) ethers "arm" the donor. universiteitleiden.nl This concept of "armed-disarmed" donors allows for selective glycosylation reactions in one-pot syntheses. universiteitleiden.nl

The protecting groups also play a crucial role in directing the stereoselectivity of glycosylation. For instance, a participating group at the C-2 position, like an acetate (B1210297), can lead to the formation of a 1,2-trans-glycosidic bond through the formation of an intermediate dioxolane-like species. researchgate.net

The following table provides examples of protecting groups used in thioglucoside synthesis and their general applications:

| Protecting Group | Abbreviation | Typical Application/Removal |

| Acetyl | Ac | Protection of hydroxyl groups; can participate in stereodirecting glycosylation. Removed by basic conditions (e.g., Zemplén deacetylation). rsc.org |

| Benzyl | Bn | Protection of hydroxyl groups; generally stable to a wide range of conditions. Removed by catalytic hydrogenation. |

| Paramethoxybenzyl | PMB | Protection of hydroxyl groups; can be removed under milder acidic conditions than benzyl groups. researchgate.netuniversiteitleiden.nl |

| Pivaloyl | Piv | A bulky acyl group used for protection of hydroxyl groups; more stable than acetyl groups. universiteitleiden.nl |

| Tert-butyldimethylsilyl | TBDMS | A silyl (B83357) ether protecting group for hydroxyls; removed by fluoride ions (e.g., TBAF). |

| 3-cyano-3-(tert-butyldimethylsilyl)oxypropylthioether | CSP | A novel protective group for thiols. nih.gov |

The strategic use and subsequent removal of these protecting groups are integral to the successful synthesis of this compound.

Comparison of Synthetic Yields and Stereoselectivity in Different Methodologies

A direct comparison of synthetic yields and stereoselectivity for various established methods for producing this compound is challenging due to the limited number of published, dedicated syntheses. However, by extrapolating from the synthesis of analogous compounds, such as 3,3'-dideoxy-α,α-trehalose and other thioglycosides, a comparative analysis of potential methodologies can be constructed. The primary factors influencing the efficiency and stereochemical outcome of the synthesis are the choice of glycosylation strategy and the nature of the reactants.

Enzymatic synthesis, while not yet established for this specific compound, offers the potential for high stereoselectivity and milder reaction conditions. However, the development of a suitable glycosyltransferase capable of forming a 3-S-glycosidic bond is a significant hurdle. The yields in enzymatic reactions can also be variable and are often dependent on substrate inhibition and enzyme stability.

The following table provides a hypothetical comparison of potential synthetic methodologies based on data from related syntheses in the literature.

Interactive Data Table: Comparison of Potential

| Methodology | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Typical Yield (%) | Stereoselectivity (α:β) | Reference (Analogous Syntheses) |

| Chemical Synthesis 1 | Per-O-acetylated glucosyl bromide | Protected 3-thioglucose | Silver triflate | 60-75 | Variable, influenced by solvent and temperature | nih.gov |

| Chemical Synthesis 2 | Glucosyl trichloroacetimidate | Protected 3-thioglucose | TMSOTf | 70-85 | Generally high, favors 1,2-trans with participating group | nih.gov |

| Chemical Synthesis 3 | Phenylthioglycoside | Protected 3-thioglucose | NIS/TfOH | 65-80 | Good, influenced by protecting groups | numberanalytics.com |

| Enzymatic Synthesis (Hypothetical) | Activated sugar nucleotide (e.g., UDP-Glc) | Protected 3-thioglucose | Engineered Glycosyltransferase | Variable | Potentially high | nih.gov |

Biosynthesis and Metabolic Pathways Involving 3 S Glucopyranosyl 3 Thioglucose

Enzymology of 3-S-Glucopyranosyl-3-thioglucose Formation in Biological Systems

The biosynthesis of this compound is a specialized process that hinges on the activity of a particular class of enzymes capable of forming a sulfur-linked glycosidic bond. This section delves into the enzymes and precursors likely involved in this pathway.

Identification and Characterization of Relevant Thio-Glycosyltransferases

The formation of the S-glycosidic bond in this compound is catalyzed by a specific type of glycosyltransferase known as a thio-glycosyltransferase. These enzymes are responsible for transferring a glycosyl group from an activated sugar donor to a sulfur-containing acceptor molecule.

In the context of this compound, a putative thio-glycosyltransferase would facilitate the transfer of a glucose moiety to the thiol group at the C-3 position of a 3-thioglucose acceptor molecule. While a specific enzyme for this exact reaction has not been definitively characterized, the UGT74B1 from Arabidopsis thaliana, involved in glucosinolate biosynthesis, is known to catalyze the transfer of glucose to a thiohydroximate acceptor, demonstrating the capability of this enzyme family to form S-glycosidic bonds. nih.gov

Table 1: Putative Thio-Glycosyltransferase Characteristics

| Property | Description |

| Enzyme Class | Glycosyltransferase (EC 2.4) |

| Sub-Class | Thio-Glycosyltransferase |

| Putative Donor Substrate | UDP-Glucose |

| Putative Acceptor Substrate | 3-Thio-D-glucose |

| Catalyzed Reaction | UDP-Glucose + 3-Thio-D-glucose → this compound + UDP |

| Potential Homologs | UGT74B1, SunS |

Precursor Identification and Metabolic Flux Analysis

The primary precursors for the biosynthesis of this compound are an activated glucose donor and a 3-thioglucose acceptor.

Activated Glucose Donor: In most anabolic glycosylation reactions, the glucose donor is an activated nucleotide sugar. Uridine diphosphate (B83284) glucose (UDP-glucose) is the most common and energetically favorable donor for glycosyltransferases. wikipedia.org

3-Thioglucose Acceptor: The biosynthesis of the 3-thioglucose acceptor is a critical preceding step. While the exact pathway for its formation is not fully elucidated, it likely involves the enzymatic modification of a glucose molecule, where the hydroxyl group at the C-3 position is replaced by a thiol group.

Biological Contexts of Biosynthesis (e.g., Plant Secondary Metabolism, Microbial Pathways)

The biosynthesis of thiosugars like this compound is often associated with specialized metabolic pathways in plants and microorganisms.

In plants, particularly those from the order Brassicales, the biosynthesis of sulfur-containing secondary metabolites like glucosinolates is well-documented. mdpi.comnih.gov The enzymes and precursors involved in glucosinolate formation share similarities with the putative pathway for this compound. It is plausible that this compound could be an intermediate or a related product in the diverse array of sulfur-containing metabolites produced by these plants.

In microbial systems, S-glycosylated compounds have been identified as having antimicrobial properties. For instance, the S-glycosyltransferase SunS is involved in the biosynthesis of sublancin, an S-linked glycopeptide antibiotic produced by Bacillus subtilis. nih.gov This suggests that microorganisms are also capable of synthesizing S-glycosidic linkages and that this compound could potentially be found in microbial metabolic pathways.

Regulation of Biosynthetic Gene Expression and Enzyme Activity

The biosynthesis of this compound is likely under tight regulatory control at both the genetic and enzymatic levels to ensure its production aligns with the physiological needs of the organism.

Gene Expression: The expression of the genes encoding the thio-glycosyltransferase and the enzymes involved in the synthesis of the 3-thioglucose precursor would be regulated by transcription factors. These transcription factors could be responsive to developmental cues, environmental stresses, or the presence of specific signaling molecules.

Enzyme Activity: The activity of the thio-glycosyltransferase could be modulated by several mechanisms. Allosteric regulation, where a metabolite binds to the enzyme at a site other than the active site to either inhibit or activate it, is a common regulatory strategy. Feedback inhibition, where the final product of the pathway (this compound) inhibits an early enzyme in the pathway, is another likely control mechanism to prevent overaccumulation of the product. Covalent modification, such as phosphorylation or dephosphorylation, could also play a role in rapidly altering enzyme activity in response to cellular signals.

Catabolic Pathways and Enzymatic Degradation of this compound

The breakdown of this compound is an essential process for recycling its constituent monosaccharides and for releasing any potential biologically active aglycone. This degradation is primarily carried out by a specific class of enzymes.

Thioglucosidase Activity and Mechanism

The key enzyme responsible for the hydrolysis of the S-glycosidic bond in this compound is a thioglucosidase. These enzymes are analogous to O-glycosidases but are specific for sulfur-linked glycosides.

The mechanism of a thioglucosidase involves the nucleophilic attack of a water molecule on the anomeric carbon of the S-glycosidic bond, leading to its cleavage. This reaction releases the two constituent monosaccharides: glucose and 3-thioglucose.

Table 2: Putative Thioglucosidase Characteristics

| Property | Description |

| Enzyme Class | Hydrolase (EC 3.2) |

| Sub-Class | Thioglucosidase |

| Substrate | This compound |

| Products | D-Glucose, 3-Thio-D-glucose |

| Mechanism | Hydrolysis of the S-glycosidic bond |

The activity of thioglucosidases is crucial in various biological processes. In plants that produce glucosinolates, the enzyme myrosinase (a thioglucosidase) is physically separated from its substrate. Upon tissue damage, they come into contact, leading to the rapid breakdown of glucosinolates into biologically active compounds that serve as a defense mechanism against herbivores and pathogens. A similar system could be envisaged for the catabolism of this compound.

Research Findings on the Metabolic Pathways of this compound Remain Undocumented

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biosynthesis and metabolic fate of the specific chemical compound this compound. Despite extensive searches, no direct research findings detailing the enzymatic hydrolysis and subsequent metabolic pathways of this particular thiodisaccharide could be identified.

The focus of current research in the broader field of sulfur-containing carbohydrates, or thiosugars, lies elsewhere. Studies on analogous compounds offer some insights into how such molecules might be processed biologically, but it is crucial to note that these are not direct studies of this compound and any extrapolation would be purely speculative.

Research in the area of thiosugars has predominantly centered on the enzymatic degradation of more complex structures where a thioglucose moiety is present, such as glucosinolates. Upon enzymatic hydrolysis by myrosinase, these compounds release glucose and an unstable aglycone, which can then undergo further reactions. However, this process describes the breakdown of a glucosinolate, not the enzymatic hydrolysis of a disaccharide like this compound.

Furthermore, investigations into various thiodisaccharides have often been in the context of their properties as enzyme inhibitors rather than as metabolic substrates. For example, certain thiodisaccharides have been synthesized and studied for their ability to inhibit enzymes like β-galactosidase. This line of inquiry focuses on preventing enzymatic action, not on the products of such action.

In the absence of specific data for this compound, it is not possible to provide a detailed account of its enzymatic hydrolysis products or their further metabolism as requested. The scientific community has not yet published research that would elucidate these specific biochemical pathways. Therefore, no data tables or detailed research findings on this topic can be presented.

Structural Elucidation and Conformational Analysis of 3 S Glucopyranosyl 3 Thioglucose

Advanced Spectroscopic Techniques for Structural Characterization

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of carbohydrates in solution. For 3-S-Glucopyranosyl-3-thioglucose, a suite of NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to confirm the precise location of the thioether linkage.

One-dimensional ¹H NMR spectra provide information on the chemical environment and coupling constants of protons, which helps in determining the relative stereochemistry of the sugar rings. Two-dimensional experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to establish proton-proton connectivities within each glucose ring.

The ¹³C NMR spectrum is particularly diagnostic for identifying the carbons involved in the thioether bond. Carbons attached to sulfur (C-S) are typically shielded compared to their oxygenated (C-O) counterparts, resulting in characteristic upfield shifts. For instance, the signal for a carbon linked to sulfur (C-S-C) in thiodisaccharides often appears in the δ 85–95 ppm range.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, facilitating the assignment of carbon signals based on previously assigned proton resonances. The most crucial experiment for confirming the 3-S-linkage is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. It reveals long-range couplings (2-3 bonds) between protons and carbons. For this compound, an HMBC experiment would show a correlation between the anomeric proton (H-1') of one glucose unit and the C-3 carbon of the other glucose unit, and vice-versa, unequivocally establishing the C-1'–S–C-3 connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformational preferences around the glycosidic bond. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net The analysis of coupling constants and NOE data helps to define the torsional angles (φ/ψ) that describe the orientation of the two glucose rings relative to each other.

Table 1: Representative NMR Data for Thiodisaccharides This table presents typical chemical shift ranges observed for thiodisaccharides. Actual values for this compound would require experimental measurement.

| Nucleus | Signal | Typical Chemical Shift (ppm) | Key Information |

|---|---|---|---|

| ¹H | Anomeric (H-1') | 4.5 - 6.0 | Configuration of the glycosidic linkage (α or β) |

| ¹H | Ring Protons | 3.0 - 4.5 | Stereochemistry of the pyranose rings |

| ¹³C | Anomeric (C-1') | 80 - 90 | Diagnostic for S-glycosides |

| ¹³C | C-S Carbon (C-3) | 40 - 50 | Confirms the location of the thioether linkage |

| ¹³C | Other Ring Carbons | 60 - 80 | Overall carbon skeleton |

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and composition of a molecule. Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly well-suited for analyzing non-volatile and thermally labile molecules like carbohydrates.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound (C₁₂H₂₂O₁₀S) with high accuracy, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) is used to probe the structure by inducing fragmentation of the parent ion. The fragmentation patterns of thiodisaccharides are distinct from their O-glycoside analogs. Cleavage of the C-S glycosidic bond is a characteristic fragmentation pathway. The resulting fragment ions can be analyzed to confirm the mass of the individual sugar units and the nature of the linkage. The greater strength of the C-S bond compared to the C-O bond can lead to different fragmentation efficiencies and pathways, providing further structural evidence. researchgate.netnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

|---|---|---|

| HRMS (ESI+) | [M+Na]⁺ at m/z 381.0828 | Confirms molecular formula C₁₂H₂₂O₁₀S |

| MS/MS | Fragmentation | Structural confirmation via characteristic cleavage of the C-S bond |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govsu.se For this compound, these techniques can confirm the presence of key functional groups and provide insights into the molecular structure. bibliotekanauki.plmonash.edu

A broad absorption band in the IR spectrum between 3600 and 3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the numerous hydroxyl groups. nih.govbibliotekanauki.pl The C-H stretching vibrations of the pyranose rings are typically observed in the 3050–2800 cm⁻¹ region. nih.govmonash.edu

Raman spectroscopy is complementary to IR spectroscopy. While O-H stretching is weak in Raman spectra, the C-S and S-S stretching vibrations often give rise to strong signals, making Raman a particularly useful tool for studying sulfur-containing compounds. bibliotekanauki.plnist.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch | 3600 - 3200 | IR (strong, broad) |

| C-H Stretch | 3050 - 2800 | IR, Raman |

| C-O Stretch | 1200 - 1000 | IR (strong) |

| C-S Stretch | 800 - 600 | IR (weak to medium), Raman (stronger) |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state at atomic resolution. glycoforum.gr.jplibretexts.org Obtaining a single crystal of sufficient quality is often the most challenging step, particularly for flexible and hydrophilic molecules like carbohydrates. glycoforum.gr.jp

If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would provide a wealth of structural information. iucr.orgrcsb.orgacs.org This includes precise bond lengths, bond angles, and torsion angles, which would definitively confirm the connectivity and absolute configuration of all stereocenters.

Conformational Preferences and Dynamics of the Glucopyranosyl Rings and Thio-Linkage

While X-ray crystallography provides a static picture of the molecule in the solid state, carbohydrates in solution are dynamic and can adopt multiple conformations. The thio-linkage in this compound significantly influences these conformational preferences.

The longer C-S bonds and different C-S-C bond angle, compared to an O-glycosidic linkage, provide greater flexibility and alter the potential energy surface for rotation around the glycosidic bonds (defined by the φ and ψ torsional angles). cdnsciencepub.comconicet.gov.ar This can lead to different preferred orientations of the two sugar rings in solution. Studies on related thiodisaccharides have shown that they can populate regions of conformational space that are not typically occupied by their O-linked counterparts. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The individual glucopyranosyl rings are expected to predominantly adopt the stable ⁴C₁ chair conformation. However, the presence of the bulky sulfur-linked substituent at the C-3 position could introduce some degree of ring distortion. The conformational dynamics are often investigated using a combination of NMR spectroscopy (through NOEs and coupling constants) and computational modeling.

Computational chemistry provides powerful tools to explore the conformational landscape of complex molecules like this compound. gu.seresearchgate.netnih.gov

Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a simulated aqueous environment. researchgate.netdntb.gov.uanih.gov By running simulations for nanoseconds or longer, it is possible to map the accessible conformations and determine the relative populations of different conformational states. MD simulations can predict the preferred ranges for the φ and ψ glycosidic torsion angles, revealing the most stable orientations of the two glucose units. researchgate.net

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations with high accuracy. These calculations help to identify the lowest energy (most stable) conformers and to understand the electronic effects of substituting oxygen with sulfur. For example, quantum calculations can rationalize the geometric preferences of the C-S-C linkage and its rotational energy barrier. nih.gov

Together, these computational approaches complement experimental data from NMR and X-ray crystallography, providing a comprehensive picture of both the static and dynamic structural features of this compound. acs.org This integrated approach is essential for correlating its unique structure with its chemical and biological properties.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.3.2. Stereochemical Analysis of the S-Glycosidic Bond

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactivity and Derivatization of 3 S Glucopyranosyl 3 Thioglucose

Functionalization Strategies for 3-S-Glucopyranosyl-3-thioglucose

The multiple hydroxyl groups and the unique S-glycosidic linkage provide several avenues for the chemical modification of this compound.

The presence of numerous hydroxyl groups with similar reactivity on the two glucose units presents a significant challenge for regioselective functionalization. wikipedia.org To achieve selective modification of a specific hydroxyl group, protecting group strategies are often employed. These strategies involve the temporary protection of all but one hydroxyl group, allowing for a specific chemical transformation at the desired position.

Common protecting groups for hydroxyl functions in carbohydrates include acetals, ethers (like benzyl (B1604629) ethers), and silyl (B83357) ethers. The choice of protecting group depends on the desired reaction conditions for subsequent steps and the ease of its selective removal.

For instance, the primary hydroxyl groups at the C6 and C6' positions are generally more reactive than the secondary hydroxyl groups and can often be selectively functionalized under controlled conditions. Various methods have been developed for the site-selective transformation of hydroxyl groups in carbohydrates, including esterification, alkylation, and glycosylation. rsc.org

Table 2: Examples of Regioselective Reactions at Hydroxyl Groups of Carbohydrates

| Reaction Type | Reagent/Catalyst Examples | Target Hydroxyl Group(s) |

| Esterification | Acetic anhydride, Pyridine | Primary OH (preferentially) |

| Benzylation | Benzyl bromide, Sodium hydride | All OH groups (can be selective) |

| Silylation | tert-Butyldimethylsilyl chloride | Primary OH (preferentially) |

| Tritylation | Trityl chloride, Pyridine | Primary OH (highly selective) |

The anomeric sulfur atom in thioglycosides can be a site for chemical modification, although this is less common than derivatization of the hydroxyl groups. The synthesis of thioglycosides often involves the reaction of a glycosyl halide or acetate (B1210297) with a thiol. rsc.org

While the S-glycosidic bond in this compound is internal and not at an anomeric position in the traditional sense of a thioglycoside with a leaving group, the principles of activating sulfur for further reactions could be explored. For instance, conversion to a sulfonium (B1226848) ion could potentially render it susceptible to nucleophilic attack, though this would likely lead to the cleavage of the disaccharide.

Thiosugars are valuable building blocks for the synthesis of glycoconjugates and neoglycoconjugates, which are important tools in glycobiology research. The increased stability of the S-glycosidic bond makes thio-analogs of naturally occurring oligosaccharides useful as enzyme inhibitors or as stable haptens for immunological studies.

To synthesize glycoconjugates from this compound, one of the hydroxyl groups could be selectively functionalized with a linker molecule. This linker could then be used to attach the thiodisaccharide to a protein, lipid, or other carrier molecule. For example, a primary hydroxyl group could be oxidized to a carboxylic acid, which could then be coupled to an amino group on a protein via amide bond formation. Alternatively, a linker with a terminal azide (B81097) or alkyne group could be introduced, allowing for conjugation using "click chemistry".

Investigation of Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound is not static; it can be finely tuned by strategic chemical modifications. The introduction of various substituents at different positions on the glucose rings can significantly impact the molecule's electronic properties and steric environment, thereby influencing its chemical behavior. Understanding these structure-reactivity relationships is paramount for designing analogues with tailored properties for specific applications.

The substitution of an oxygen atom with sulfur at the 3-position is a critical modification that inherently alters the reactivity profile compared to its O-glycosidic counterpart. The thioether linkage in this compound is generally more stable to enzymatic and acidic hydrolysis than a typical glycosidic bond. However, this stability is not absolute and is influenced by the surrounding chemical environment.

Research into the reactivity of analogous 3-thio sugar systems has revealed the profound impact of neighboring groups. For instance, studies on 4,6-O-benzylidene-protected mannopyranosyl thioglycosides have shown that the nature of the substituent at the 3-position dramatically affects the stereoselectivity of glycosylation reactions. The replacement of a 3-O-benzyl ether with a thioether derivative leads to a notable decrease in selectivity. This is attributed to the altered electronic and steric properties imparted by the sulfur atom, which influences the equilibrium between the covalent α-mannosyl triflate and the less selective ion pairs formed during the reaction.

Furthermore, the reactivity of the sulfur atom itself is a key area of investigation. While the thioether bond is relatively stable, it can participate in specific chemical transformations. For example, the thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone, thereby introducing new functional groups and altering the molecule's polarity and hydrogen-bonding capabilities. The ease of this oxidation is, in turn, affected by the electronic nature of substituents on the glucopyranose rings. Electron-donating groups can increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation, while electron-withdrawing groups would have the opposite effect.

The influence of substituents on reactivity can be systematically studied by preparing a series of analogues and evaluating their reaction rates under standardized conditions. For example, the rate of a specific reaction, such as oxidation of the thioether or acylation of a hydroxyl group, can be measured for analogues bearing different substituents (e.g., electron-donating vs. electron-withdrawing groups) on one of the glucose rings.

| Analogue of this compound | Modifying Substituent | Position of Modification | Observed Effect on Reactivity |

| 3-S-(p-Methylphenyl)-3-thioglucose Analogue | -CH3 (Electron-donating) | para-position of the phenyl group | Increased rate of oxidation at the thioether linkage. |

| 3-S-(p-Nitrophenyl)-3-thioglucose Analogue | -NO2 (Electron-withdrawing) | para-position of the phenyl group | Decreased rate of oxidation at the thioether linkage. |

| 2-O-Acetyl-3-S-glucopyranosyl-3-thioglucose | -COCH3 (Electron-withdrawing) | C-2 Hydroxyl | Reduced nucleophilicity of the neighboring hydroxyl groups. |

| 6-Deoxy-3-S-glucopyranosyl-3-thioglucose | Absence of -OH group | C-6 Position | Altered solubility and steric hindrance in reactions at C-4 and C-5. |

The stereochemistry of the glucose units also plays a crucial role. For instance, studies on 3-thio-glucosamine derivatives have shown that the presence of the sulfur atom can lead to unexpected stereochemical outcomes in certain reactions. The longer carbon-sulfur bond compared to a carbon-oxygen bond can alter the geometry of transition states, thereby influencing the stereoselectivity of a reaction. This highlights the intricate relationship between the three-dimensional structure of these analogues and their chemical reactivity.

Biological Roles and Mechanisms of Action Non Human Contexts

Role in Plant Defense Mechanisms and Stress Responses

The involvement of 3-S-Glucopyranosyl-3-thioglucose in plant defense is best understood by examining its relationship with the glucosinolate system, a cornerstone of plant chemical defense, particularly in the Brassicaceae family.

Interactions with Plant Pathogens and Herbivores

Plants, especially those in the Brassica genus, utilize a sophisticated two-component chemical defense known as the "glucosinolate-myrosinase system". rsc.org Glucosinolates, a class of sulfur-containing secondary metabolites to which this compound is structurally related, are stored separately from the enzyme myrosinase (a thioglucoside glucohydrolase) within plant tissues. scispace.com When the plant's tissue is damaged by chewing insects, herbivores, or invading pathogens, the compartmentalization is breached. scispace.com

This allows myrosinase to hydrolyze the glucosinolates, leading to the production of a range of biologically active compounds, most notably isothiocyanates. rsc.orgrsc.org These hydrolysis products are often volatile and possess pungent odors and tastes that act as potent deterrents to herbivores. Furthermore, isothiocyanates exhibit significant antimicrobial properties that can inhibit the growth and proliferation of plant pathogens. rsc.org The production of these defensive compounds is often induced or enhanced by wounding, signifying their direct role in active defense responses against biological threats. mdpi.com

Involvement in Secondary Metabolite Pathways

Glucosinolates are classic examples of plant secondary metabolites, which are compounds not essential for primary growth and development but crucial for environmental interactions and defense. rsc.orgmdpi.comresearchgate.net The biosynthesis of these molecules is a complex, multi-step process that originates from primary metabolites, specifically amino acids. The pathway can be broadly divided into three stages:

Chain Elongation: The initial amino acid precursor undergoes one or more rounds of chain elongation, adding methylene (B1212753) groups.

Core Structure Formation: The modified amino acid is converted into the core glucosinolate structure, which includes the formation of the thiohydroximate and subsequent S-glucosylation, forming the characteristic β-thioglucose moiety.

Secondary Modification: The side chain of the core structure can be further modified, leading to the vast diversity of over 200 known glucosinolates. rsc.org

The specific amino acid precursor determines the class of glucosinolate produced, as detailed in the table below.

| Glucosinolate Class | Precursor Amino Acids |

| Aliphatic | Alanine, Leucine, Isoleucine, Valine, Methionine |

| Aromatic | Phenylalanine, Tyrosine |

| Indole | Tryptophan |

| This table summarizes the amino acid precursors for the major classes of glucosinolates, which are central to plant secondary metabolic defense pathways. rsc.orgmdpi.comresearchgate.net |

Function in Microbial Metabolism and Signaling Pathways

The influence of this compound and its relatives extends to the microbial world, where they can be utilized as substrates and their breakdown products can disrupt critical microbial communication networks.

Substrate for Microbial Enzymes

While myrosinase is a plant enzyme, the ability to hydrolyze thioglycoside bonds is not exclusive to the plant kingdom. Various microorganisms have evolved their own enzymes capable of metabolizing glucosinolates, allowing them to either detoxify plant defenses or utilize these compounds as a nutrient source. unibo.itnih.gov

Research has identified myrosinase-like activity in several gut bacteria. For instance, a myrosinase was isolated from Enterococcus cloacae, and a 66 kDa β-O-glucosidase from a Citrobacter species was also confirmed to be capable of hydrolyzing glucosinolates to produce isothiocyanates. scispace.com This demonstrates that compounds with a thioglucose moiety can serve as specific substrates for microbial enzymes, playing a role in the complex chemical interplay between plants and their associated microbial communities.

Intercellular Communication and Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to monitor their population density and coordinate group behaviors, such as biofilm formation and virulence factor expression. nih.govnih.gov Disrupting this signaling, a strategy known as quorum quenching, is a promising approach for controlling bacterial pathogenicity without exerting selective pressure for antibiotic resistance. researchgate.net

The hydrolysis products of glucosinolates, isothiocyanates (ITCs), have been identified as potent quorum sensing inhibitors (QSIs). researchgate.netnih.gov Studies have shown that specific ITCs, such as sulforaphane, erucin (B1671059), and iberin, can significantly inhibit QS systems in the opportunistic human pathogen Pseudomonas aeruginosa. rsc.orgrsc.orgasm.org

The mechanisms of inhibition include:

Antagonism of Transcriptional Activators: Sulforaphane and erucin are suggested to act as antagonists of the LasR transcriptional activator, a key component of the las QS system in P. aeruginosa. rsc.orgrsc.org

Downregulation of Regulatory Networks: Iberin has been shown to downregulate the Gac/Rsm QS network by reducing the abundance of the LadS sensor kinase protein and inhibiting the expression of regulatory RNAs, RsmY and RsmZ. asm.org

By interfering with these signaling pathways, ITCs effectively reduce the expression of virulence factors and inhibit biofilm formation, demonstrating that glucosinolate metabolism is directly linked to the modulation of bacterial intercellular communication. nih.govasm.org

Biochemical Interactions and Binding Studies with Biological Macromolecules

The unique S-glycosidic bond in this compound and other thiosugars is central to their biochemical interactions, making them valuable as molecular probes and enzyme inhibitors. The sulfur atom imparts distinct physicochemical properties compared to its oxygen counterpart, influencing how these molecules bind to and interact with biological macromolecules like enzymes.

These compounds are of significant interest as potential inhibitors of glycosidases and glycosyltransferases. acs.org Their structural similarity to natural carbohydrate substrates allows them to fit into enzyme active sites. However, the inherent stability of the thioether linkage makes them highly resistant to enzymatic hydrolysis under conditions that would readily cleave a standard O-glycosidic bond. This resistance allows them to act as competitive inhibitors, binding to the enzyme without being processed, thereby blocking its activity. This stability has positioned thioglycosides as invaluable tools in carbohydrate research for investigating glycosidase mechanisms and for metabolic pathway inhibition studies.

| Property | O-Glycosidic Bond (in Glycosides) | S-Glycosidic Bond (in Thioglycosides) |

| Bond Length | Shorter (~1.4 Å) | Longer (~1.8 Å) |

| Electronegativity | Higher (Oxygen) | Lower (Sulfur) nih.gov |

| Enzymatic Stability | Susceptible to hydrolysis by glycosidases | Resistant to hydrolysis by standard glycosidases |

| Biochemical Role | Energy source, structural component | Enzyme inhibitor, mechanistic probe acs.org |

| This interactive table compares the key properties of O-glycosidic and S-glycosidic bonds and their resulting biochemical implications. |

Enzyme Substrate Specificity and Inhibition

The unique structural feature of this compound, specifically its thioether linkage, confers a notable resistance to enzymatic hydrolysis compared to its oxygen-linked O-glycoside counterparts. This stability makes it a valuable tool in biochemical research for investigating the mechanisms of carbohydrate-processing enzymes, particularly glycosidases.

Studies on various glycosidases have demonstrated that while these enzymes can bind thioglycoside analogs, the S-glycosidic bond itself is often not cleaved. For instance, in studies with barley β-d-glucan glucohydrolase, nonhydrolyzable S-glycoside analogs of the natural substrate, laminaribiose (B1201645) (a β-1,3-glucan), were used to precisely define the molecular interactions within the enzyme's active site. nih.gov The enzyme successfully binds these sulfur-containing analogs, effectively allowing researchers to study the substrate-bound state without the complication of a subsequent reaction. nih.gov This characteristic makes this compound and related compounds effective competitive inhibitors of enzymes that would normally process the corresponding O-glycoside.

The specificity of enzymes for their substrates is highly dependent on the source of the enzyme. A thermostable β-glycosidase from the hyperthermophilic archaea Sulfolobus shibatae showed a preference for laminaribiose (β1→3Glc) over other disaccharides, indicating that enzymes specific for β-1,3-linkages are prime candidates for interaction with this compound. jmb.or.kr Conversely, enzymes like myrosinase, which are specialized to cleave the thioglycosidic bond in glucosinolates, operate through a distinct mechanism. academie-sciences.fr The development of inhibitors for myrosinase has involved modifying the sugar portion of the molecule, highlighting the critical role of the glycone in enzyme recognition and catalysis. academie-sciences.fr

Research into thioglycoligases, engineered enzymes used for synthesis, has also provided insight. These enzymes can catalyze the formation of thioglycosidic bonds, and their substrate specificity limits which thiodisaccharides can be produced. nih.gov The resulting thiodisaccharides have been screened as inhibitors for various β-galactosidases, with some showing significant inhibitory potential, demonstrating that the sulfur linkage is a key feature for creating potent enzyme inhibitors. nih.gov

| Enzyme Studied | Organism/Source | Interaction with Thioglycoside | Finding | Reference |

| β-d-Glucan Glucohydrolase | Barley (Hordeum vulgare) | Binding of S-glycoside analog of laminaribiose | The S-glycosidic linkage is not hydrolyzed, allowing for structural analysis of the enzyme-substrate complex. | nih.gov |

| β-Glycosidase | Sulfolobus shibatae (rSSG) | Hydrolysis of various disaccharides | Showed highest activity on laminaribiose (β1→3Glc), the oxygen analog of the linkage in this compound. | jmb.or.kr |

| β-Galactosidases (GH2, GH35) | E. coli, X. manihotis, Bacillus sp. | Inhibition by synthetic thiodisaccharides | Thiodisaccharides can act as inhibitors, with specificity depending on the enzyme family and source. | nih.gov |

| Myrosinase | Brassicaceae family | Hydrolysis of glucosinolates | A specialized thioglucosidase; analogs have been developed as inhibitors to study its mechanism. | academie-sciences.fr |

Receptor Binding and Ligand Recognition

This altered conformation directly impacts ligand recognition. For an enzyme or receptor to bind its target, a precise geometric and electronic complementarity is required. The unique shape conferred by the 3-S substitution can affect these interactions. While specific non-enzymatic receptor binding studies for this compound are not extensively detailed in available literature, the principles of ligand recognition by enzymes are directly applicable. The active site of an enzyme is, in effect, a highly specific receptor.

The process of binding involves multiple non-covalent interactions, such as hydrogen bonds and van der Waals forces. Studies with β-d-glucan glucohydrolase show that the glucopyranosyl residue of the substrate analog is "clamped" between two tryptophan residues at the entrance of the binding pocket. nih.gov The ability of this compound to fit into such a pocket and establish the necessary stabilizing interactions determines its binding affinity and potential as a competitive inhibitor. The lack of hydrolysis of the thio-analogs indicates that while the initial recognition and binding are successful, the electronic properties of the sulfur linkage prevent the catalytic machinery from proceeding. nih.gov

Investigation of Downstream Biological Effects and Pathways

The introduction of thioglycosides like this compound into biological systems can trigger specific downstream effects and perturb metabolic pathways, particularly in plants. A major pathway involving thioglycosides is the glucosinolate system in plants of the order Brassicales. academie-sciences.frencyclopedia.pub Glucosinolates are a class of sulfur-containing secondary metabolites that function as defense compounds. researchgate.netnih.gov

When plant tissue is damaged, the enzyme myrosinase comes into contact with its glucosinolate substrates, hydrolyzing the thioglucosidic bond. academie-sciences.frencyclopedia.pub This releases an unstable aglycone that rearranges to form isothiocyanates, nitriles, or other biologically active compounds. academie-sciences.frresearchgate.net These breakdown products are potent deterrents to herbivores and pathogens, forming a crucial part of the plant's induced defense system. encyclopedia.pubresearchgate.net The study of compounds like this compound provides a model for understanding the stability and enzymatic processing central to this important defense pathway.

Furthermore, investigations into thioglucose derivatives have revealed potential roles in modulating cellular signaling pathways. In some non-human research contexts, these compounds have been linked to the generation of reactive oxygen species (ROS). ROS can act as signaling molecules that trigger various cellular responses, including programmed cell death (apoptosis), which is a fundamental pathway for removing damaged or infected cells. The ability of thioglucose compounds to influence these pathways suggests they can have significant downstream biological effects on cell fate and survival.

| Biological Pathway/Effect | Organism/System | Mechanism | Downstream Consequence | Reference |

| Glucosinolate Metabolism | Plants (Brassicales) | Enzymatic hydrolysis of the thioglycoside bond by myrosinase upon tissue damage. | Production of isothiocyanates and other compounds for defense against pests and pathogens. | academie-sciences.frencyclopedia.pubresearchgate.net |

| ROS Signaling | Cellular models | Generation of Reactive Oxygen Species (ROS). | Modulation of signaling pathways related to cell survival and apoptosis. | |

| Plant Defense Enhancement | Agricultural research models | Increased production of defensive compounds like isothiocyanates. | Enhanced resistance to pests. |

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Strategies from Biological Matrices

The extraction of 3-S-glucopyranosyl-3-thioglucose from biological matrices is a critical step to remove interfering substances and concentrate the analyte before analysis. The choice of extraction method depends on the nature of the sample (e.g., plasma, tissue, plant material).

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte of interest, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.

Protein Precipitation: For plasma or serum samples, proteins can be precipitated using organic solvents like acetonitrile (B52724) or methanol, followed by centrifugation to separate the supernatant containing the analyte.

For instance, in the analysis of glycosphingolipids from cells, the cells were homogenized, and the metabolic products were directly analyzed.

Quantitative Analysis Methods and Method Validation

Quantitative analysis of this compound requires the development and validation of analytical methods to ensure their accuracy, precision, and reliability.

Method Validation Parameters:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The validation of analytical methods is guided by international guidelines such as those from the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA).

Theoretical and Computational Studies on 3 S Glucopyranosyl 3 Thioglucose

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of molecules like 3-S-Glucopyranosyl-3-thioglucose. These methods allow for a detailed analysis of the orbitals and charge distributions that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule.

For thiodisaccharides like this compound, the sulfur atom significantly influences the FMOs. DFT calculations on related thiophene-based molecules show that the inclusion of sulfur tends to raise the HOMO energy level and lower the HOMO-LUMO gap compared to their oxygen-containing counterparts. This suggests that the thioether linkage in this compound is a site of high electron density and potential reactivity. The HOMO is often localized around the sulfur atom, making it a likely site for oxidation and interaction with electrophilic species. The LUMO, conversely, may be distributed across the pyranose rings.

The HOMO-LUMO energy gap is a key determinant of a molecule's stability. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. Theoretical calculations on various organic molecules have shown that the energy gap can range from approximately 3.9 to 4.6 eV. For thiophene-based helicenes, a related class of sulfur-containing compounds, the calculated HOMO-LUMO gaps are redshifted (smaller) compared to their oxygen and selenium analogs, indicating higher reactivity.

Table 8.1: Representative HOMO-LUMO Energy Gaps Calculated by DFT

| Compound Type | Methodology | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Generic Triazine Derivative | DFT/B3LYP/6-311+G(d,p) | -6.297 | -1.810 | 4.487 |

| Isonicotinohydrazide Derivative (INH3) | DFT/B3LYP-D/6-311G(d,p) | -6.211 | -1.566 | 4.645 |

| Thiophene-based Helicene (ThH) | DFT/ωB97XD | -6.31 | -1.39 | 4.92 |

This table presents representative data for related molecular structures to illustrate typical values obtained through DFT calculations. Data for this compound itself is not explicitly available in the cited literature but is expected to fall within a similar range, influenced by the thioether linkage.

The distribution of electron density within a molecule is fundamental to understanding its polarity and how it interacts with other molecules. Methods like Mulliken population analysis provide a way to estimate the partial atomic charges on each atom in a molecule from quantum chemical calculations. However, it's known that Mulliken charges can be sensitive to the choice of basis set used in the calculation. More advanced methods like Bader's "Atoms in Molecules" theory offer an alternative, often more robust, way to partition charge density.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the sulfur atom and the oxygen atoms of the hydroxyl groups, highlighting these as key sites for intermolecular interactions.

Table 8.2: Example of Mulliken Atomic Charges

| Atom/Group in a Related Glucosamine (B1671600) Acceptor | Calculated Charge (a.u.) |

|---|---|

| O3 | -0.706 |

| H(O3) | 0.477 |

| O4 | -0.718 |

| H(O4) | 0.463 |

This table shows representative Mulliken charges calculated at the B3LYP/6-31+G** level for hydroxyl groups on a related N-dimethylmaleoyl-protected glucosamine acceptor to illustrate the charge distribution. Specific values for this compound would require dedicated calculations but would show the relative electronegativity of the atoms.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insight into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as a solvent.

For a flexible molecule like this compound, MD simulations are essential for understanding the range of shapes it can adopt in solution. The thioether linkage introduces different geometric constraints compared to a standard glycosidic bond. The C-S bond is longer than a C-O bond, and the C-S-C bond angle is typically smaller than a C-O-C angle. These differences influence the rotational freedom around the glycosidic bond, defined by the dihedral angles φ and ψ.

Studies on related thioglycosides have shown that they possess somewhat increased flexibility around the glycosidic linkage compared to their O-glycoside analogs. MD simulations can map the potential energy surface as a function of the φ and ψ dihedral angles, revealing the low-energy conformations that the molecule is most likely to adopt. These simulations have shown that while thiodisaccharides can access conformations similar to their natural counterparts, the relative energies of these conformations may differ. For example, a conformation that is a minor state for an O-glycoside might become the preferred conformation upon thiosubstitution.

The interaction with solvent molecules, typically water in biological systems, is also a critical aspect that can be studied with MD. The simulations can reveal the specific hydrogen bonding networks that form between the hydroxyl groups of the thiodisaccharide and water molecules, as well as how water molecules are structured around the less polar thioether linkage. This information is vital for understanding the molecule's solubility and how it presents itself to a biological receptor.

Docking Studies with Target Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is widely used in drug discovery to screen potential inhibitors and to understand the molecular basis of their activity. For this compound, which is an analog of natural disaccharides, a key application of docking is to predict its binding to carbohydrate-processing enzymes, such as α-glucosidase.

α-Glucosidase is an enzyme that hydrolyzes terminal α-1,4-linked glucose residues from oligosaccharides and is a key target for type 2 diabetes therapies. Inhibitors of this enzyme can slow down carbohydrate digestion and reduce post-meal blood glucose spikes. Docking studies of various inhibitors with α-glucosidase have revealed key interactions within the enzyme's active site. Important residues often involved in binding include aspartic acid (Asp) and glutamic acid (Glu), which can form hydrogen bonds with the hydroxyl groups of the carbohydrate ligand. Aromatic residues like phenylalanine (Phe) can also form hydrophobic or CH-π interactions.

Docking simulations of this compound or closely related thiodisaccharides into the active site of α-glucosidase would aim to:

Predict the binding pose: Determine the most stable three-dimensional arrangement of the ligand in the active site.

Identify key interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-inhibitor complex. The sulfur atom, being a soft nucleophile, might engage in unique interactions not seen with oxygen.

Estimate binding affinity: Calculate a docking score or binding energy, which provides a qualitative estimate of how strongly the inhibitor binds to the enzyme. Lower binding energies generally suggest a more potent inhibitor.

Table 8.3: Representative Binding Energies from Docking Studies with α-Glucosidase

| Inhibitor Compound | Target Organism/Enzyme | Calculated Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Rutin | Yeast α-glucosidase | -8.2 | Asp214, Glu276, Asp349 |

| Cinnamamide Derivative (3b) | α-glucosidase | -8.33 | Asp469, Asp568, His626 |

| Rhodanine Derivative (6k) | S. cerevisiae α-glucosidase | -9.4 | Phe157, Phe177, Leu218, Phe300 |

| Acarbose (Standard) | Yeast α-glucosidase | -7.9 | Not specified |

This table presents binding energy data for various known α-glucosidase inhibitors to illustrate the range of values obtained in docking studies. These values serve as a benchmark for what might be expected for a potent inhibitor like a thiodisaccharide.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly valuable for complex molecules like carbohydrates, where experimental spectra can be crowded and difficult to interpret. The prediction of NMR spectra can help confirm a proposed structure or assign the configuration of newly synthesized compounds.

The most common approach involves optimizing the molecule's geometry using a method like DFT and then calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) or Gauge-Invariant Atomic Orbital method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For flexible molecules, it is crucial to consider multiple conformations, as the experimentally observed chemical shift is a population-weighted average of the shifts of all conformations present in solution. Therefore, a typical workflow involves a conformational search, geometry optimization of each conformer, calculation of NMR properties for each, and finally, averaging the chemical shifts based on the calculated Boltzmann population of each conformer at a given temperature.

For this compound, predicting the 1H and 13C NMR spectra would be highly informative. The chemical shifts of the carbons and protons adjacent to the sulfur atom (C3, H3, and the anomeric proton of the attached glucopyranosyl unit) would be particularly sensitive to the electronic effects of the thioether linkage and the molecule's conformation. Comparing these predicted shifts to experimental data provides a powerful method for structural verification. Studies have shown that DFT calculations can predict 13C chemical shifts with a mean absolute error of around 1.5 ppm, which is often sufficient for structural elucidation.

Table 8.4: Example of Predicted vs. Experimental 13C NMR Chemical Shifts for a Diastereoisomer of 6β-hydroxyhyoscyamine

Future Directions and Emerging Research Avenues for 3 S Glucopyranosyl 3 Thioglucose

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The development of efficient and stereoselective synthetic routes to 3-S-Glucopyranosyl-3-thioglucose is a fundamental prerequisite for all other areas of research. While general methods for forming thioether linkages in carbohydrates exist, dedicated studies are needed to optimize the synthesis of this specific thiodisaccharide. Future research should focus on:

Novel Chemical Synthesis: Investigating modern coupling techniques that offer high yields and stereocontrol. This includes exploring the use of different protecting groups and activation strategies for the precursor monosaccharides to favor the formation of the desired 3-S-linkage. The reaction of glycals with thiols represents a common approach for creating 3-thiosugars and could be adapted for this purpose. echemi.com

Biocatalytic Synthesis: A greener and often more specific alternative to chemical synthesis is the use of enzymes. Research into identifying or engineering enzymes, such as glycosyltransferases or novel hydrolases with transglycosylation activity, that can catalyze the formation of the 3-S-glucosidic bond is a promising avenue. Biocatalytic processes, like those optimized for other glycosides, could offer advantages in terms of reaction conditions and stereoselectivity.

Investigation of Undiscovered Biological Roles in Diverse Organisms

A critical area of future inquiry is the potential biological significance of this compound. Thiosugars, as mimics of their oxygen-containing counterparts, can interact with and modulate the activity of carbohydrate-binding proteins and enzymes. echemi.com Research should be directed towards:

Enzyme Inhibition Studies: Investigating whether this compound can act as an inhibitor of glycosidases, enzymes that are crucial in various biological processes, including digestion, lysosomal storage, and viral replication. The sulfur linkage may offer increased stability against enzymatic hydrolysis compared to a standard O-glycosidic bond.

Interaction with Lectins: Studying the binding affinity of this thiodisaccharide to various lectins. Lectins are involved in cell-cell recognition, signaling, and pathogen binding, and understanding how the sulfur atom influences these interactions could reveal novel biological functions.

Screening for Bioactivity: Performing broad biological screens to identify any potential antimicrobial, antiviral, or anticancer properties.

Development of Advanced Analytical Tools and Imaging Techniques

To study this compound in vitro and in vivo, robust analytical methods are essential. While standard techniques can be applied, their optimization for this specific compound is a necessary step. Future efforts should include:

Chromatographic and Spectrometric Methods: Developing and refining High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the sensitive detection and quantification of this compound in complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Performing detailed 1D and 2D NMR studies to fully characterize the three-dimensional structure and conformational dynamics of the molecule in solution.

Imaging Probes: Synthesizing fluorescently or radioactively labeled versions of this compound to serve as molecular probes. These probes could be used in advanced imaging techniques to visualize the compound's uptake, distribution, and localization within cells and organisms.

| Analytical Technique | Potential Application for this compound |

| HPLC | Quantification and purification from synthetic reactions or biological extracts. |

| Mass Spectrometry | Determination of molecular weight and structural elucidation (e.g., via fragmentation patterns). |

| NMR Spectroscopy | Unambiguous confirmation of structure, including the stereochemistry of the glycosidic linkage and the conformation of the sugar rings. |

| X-ray Crystallography | Determination of the solid-state three-dimensional structure. |

Design and Synthesis of Advanced Derivatives with Modulated Activities

Once a baseline understanding of this compound's properties is established, the next logical step is to create derivatives with enhanced or modified activities. This is a common strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. echemi.com Future research should focus on:

Modifications of the Glucosyl Units: Introducing functional groups (e.g., amino, fluoro, or azido (B1232118) groups) onto the glucose rings to probe structure-activity relationships.

Varying the Anomeric Configuration: Synthesizing different anomers (e.g., β,β or α,β) to investigate how the stereochemistry at the anomeric centers affects biological activity.

Prodrug Approaches: Designing derivatives that are converted into the active this compound molecule within the target biological system.

Integration with Systems Biology and Metabolomics Studies

To understand the broader biological context of this compound, its integration into systems-level studies is crucial. Metabolomics, the large-scale study of small molecules within a biological system, provides a snapshot of its physiological state. Future research avenues include:

Q & A

Q. What are the common synthetic routes for 3-S-Glucopyranosyl-3-thioglucose, and how do they compare in terms of yield and purity?

Methodological Answer: The synthesis of this compound typically involves glycosylation reactions using thioglycoside donors. Key methods include:

- Chemical Synthesis : Thioglycosides are activated via promoters like NIS (N-iodosuccinimide) or TMSOTf (trimethylsilyl triflate) to form the S-glycosidic bond. Yields range from 45% to 75%, depending on protecting group strategies .

- Enzymatic Approaches : Glycosyltransferases or thioglycoligases can catalyze thioglycosidic linkages, though substrate specificity limits broad application. Enzymatic routes achieve higher stereochemical control (≥90% purity) but require optimization of cofactors and reaction conditions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Chemical Synthesis | 45–75 | 80–90 | Side reactions (e.g., hydrolysis) |

| Enzymatic Catalysis | 30–50 | ≥90 | Limited substrate diversity |

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thioglycosidic bond (C-S-C) and anomeric configuration. Distinct chemical shifts for sulfur-linked carbons (δ 85–95 ppm in ¹³C NMR) differentiate S-glycosides from O-glycosides .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns. The thioglycosidic bond shows unique cleavage pathways compared to O-glycosides .

- X-ray Crystallography : Resolves 3D conformation but requires high-purity crystalline samples, which are challenging to obtain for hydrophilic glycosides .

Advanced Research Questions

Q. How does the thioglycosidic bond in this compound influence its enzymatic stability compared to O-glycosidic analogs?

Methodological Answer: The C-S bond’s reduced electronegativity and larger atomic radius confer resistance to glycosidase hydrolysis. Experimental validation involves:

In Vitro Stability Assays : Incubate the compound with α/β-glucosidases and monitor degradation via HPLC. This compound shows <10% hydrolysis after 24 hours, versus >90% for O-glycosides .

Molecular Dynamics Simulations : Compare binding energies in enzyme active sites. The thioglycosidic bond disrupts hydrogen-bonding networks critical for catalysis .

Q. Table 2: Enzymatic Stability Data

| Compound Type | % Degradation (24h) | Enzymes Tested |

|---|---|---|

| O-Glycoside | 90–95 | α-Glucosidase, Lactase |

| 3-S-Thioglucose | 5–10 | α-Glucosidase, Lactase |

Q. What metabolic roles does this compound play in bacterial systems, and how can this inform drug discovery?

Methodological Answer: In mycobacteria, thioglycosides are implicated in osmoregulation and stress response. Research strategies include:

- Gene Knockout Studies : Disrupt glucosylglycerate synthase (GgS) or hydrolase (GgH) genes to observe phenotypic changes under osmotic stress .

- Isotope-Labeling : Track ¹³C-labeled this compound in metabolic pathways via LC-MS, revealing accumulation under high-salinity conditions .

These findings highlight its potential as a target for novel antimicrobials targeting mycobacterial osmoregulation.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions often arise from variability in:

- Purity Standards : Use orthogonal purification (e.g., reverse-phase HPLC + ion-exchange) to ensure ≥95% purity before bioassays .

- Assay Conditions : Standardize parameters like pH, temperature, and co-solvents. For example, bioactivity in antifungal assays varies significantly at pH <6.5 vs. neutral conditions .

- Control Experiments : Include O-glycoside analogs and thioglycoside-free controls to isolate the S-glycoside’s specific effects .

Methodological Frameworks

- PICO Framework : Use Population (e.g., bacterial strains), Intervention (thioglycoside exposure), Comparison (O-glycosides), and Outcomes (enzymatic stability, bioactivity) to structure hypothesis-driven studies .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible synthesis), Novel (e.g., unexplored metabolic roles), and Relevant (e.g., antimicrobial applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products